2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate is a synthetic organic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions. The molecule also incorporates a morpholine-4-carbodithioate moiety linked via an amino-oxoethyl bridge. Structural elucidation of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX for data processing, ensuring precise determination of molecular geometry .
Properties
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-9-7-10(2)15-12(14-9)16-11(18)8-21-13(20)17-3-5-19-6-4-17/h7H,3-6,8H2,1-2H3,(H,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOVYLFZDYKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC(=S)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Biological Applications
-
Antiviral Activity
- Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties, particularly against HIV-1. For instance, studies have shown that modifications at the C-2 position of pyrimidine can enhance anti-HIV activity. Compounds similar to our target compound have demonstrated moderate to potent inhibition of reverse transcriptase activity, a crucial target in HIV treatment .
-
Antimicrobial Properties
- The compound's structural features suggest potential as an antimicrobial agent. Similar compounds have been tested for their ability to protect plants from bacterial diseases caused by Pseudomonas species. These studies highlight the importance of dithioate groups in enhancing the efficacy of such compounds against bacterial pathogens .
-
Cancer Research
- Pyrimidine derivatives are widely studied for their anticancer properties. They can inhibit key enzymes involved in cancer cell proliferation. The ability of compounds like 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate to interact with DNA or RNA synthesis pathways makes them candidates for further investigation in oncology .
Case Studies
-
HIV Inhibition Studies
- A study evaluating the antiviral activity of pyrimidine derivatives found that specific substitutions at the C-2 position significantly enhanced their efficacy against HIV reverse transcriptase. The results indicated that compounds with structural similarities to this compound could serve as leads for developing new antiretroviral drugs .
- Agricultural Applications
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrimidine-Based Derivatives
The compound shares structural motifs with other pyrimidine derivatives, such as the benzamide-substituted pyrimidines reported in (e.g., 6a-6f: 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide). Key differences include:
- Substituent Groups : The target compound replaces the benzamide group with a morpholine-4-carbodithioate, introducing sulfur atoms and a morpholine ring. This substitution likely enhances metal-chelation capacity and alters solubility profiles compared to the benzamide analogues .
- Pyrimidine Substitution: While both compounds feature 4,6-disubstituted pyrimidines, the benzamide derivatives incorporate diphenyl groups, whereas the target compound uses methyl groups.
Table 1: Structural Comparison with Benzamide Analogues
| Feature | Target Compound | Benzamide Analogues (6a-6f) |
|---|---|---|
| Pyrimidine Substituents | 4,6-Dimethyl | 4,6-Diphenyl |
| Functional Group | Morpholine-4-carbodithioate | Benzamide |
| Potential Applications | Herbicidal (inferred) | Unspecified (synthetic focus) |
Functional Analogues: Herbicidal Pyrimidine Derivatives
The compound bears resemblance to oxasulfuron (CAS 144651-06-9), a herbicide with a (4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl group . Key distinctions include:
- Functional Groups: Oxasulfuron contains a sulfamoyl benzoate ester, whereas the target compound utilizes a carbodithioate-morpholine group.
- Molecular Complexity: Oxasulfuron’s structure includes a 3-oxetanyl group, which may enhance systemic mobility in plants, while the morpholine ring in the target compound could improve solubility in non-polar matrices.
Table 2: Comparison with Oxasulfuron
| Feature | Target Compound | Oxasulfuron |
|---|---|---|
| Core Structure | 4,6-Dimethylpyrimidine | 4,6-Dimethylpyrimidine |
| Functional Group | Morpholine-4-carbodithioate | Sulfamoyl benzoate ester |
| Application | Potential herbicide | Confirmed herbicide |
| Molecular Formula | Not explicitly provided | C₁₇H₁₈N₄O₆S |
Biological Activity
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a morpholine ring, a pyrimidine moiety, and carbodithioate functional groups, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The morpholine and pyrimidine groups may inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of nucleic acid synthesis.
Antimicrobial Activity
Research has indicated that derivatives of morpholine and pyrimidine can exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 1 | Antibacterial | E. coli, S. aureus | |
| 2 | Antifungal | C. albicans |
Case Studies
-
Study on Antibacterial Properties : A study evaluating various morpholine derivatives found that modifications in the pyrimidine ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
- Methodology : The study utilized disk diffusion and MIC (Minimum Inhibitory Concentration) assays.
- Findings : The compound demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.
-
Anticancer Potential : Another investigation explored the cytotoxic effects of similar compounds on cancer cell lines (e.g., HeLa cells).
- Results : The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent.
- Mechanism : It was suggested that the compound induces apoptosis through the activation of caspase pathways.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis and Characterization : Various synthetic routes have been developed to modify the core structure, aiming to improve solubility and bioavailability.
- Pharmacological Evaluation : In vivo studies are necessary to assess the therapeutic efficacy and safety profile of these derivatives.
Q & A
Basic: What synthetic routes are recommended for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate, and how is reaction progress monitored?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting morpholine-4-carbodithioate derivatives with activated pyrimidine intermediates under controlled conditions (e.g., anhydrous solvents, 60–80°C). Reaction progress is monitored using High Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to track intermediate consumption and product purity (>95%) . For example, analogous compounds like methyl thieno-pyrimidine carboxylates require reflux in tetrahydrofuran (THF) with catalytic triethylamine, followed by quenching and purification via silica gel chromatography .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural confirmation relies on multi-spectral analysis :
- NMR : Key signals include the morpholine ring protons (δ 3.7–3.9 ppm, multiplet) and pyrimidine methyl groups (δ 2.1–2.3 ppm, singlet) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 367.42 for analogous compounds) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: What methodologies evaluate the compound’s enzyme inhibitory activity, and how are potency metrics (e.g., Ki) interpreted?
Methodological Answer:
In vitro enzyme inhibition assays are standard:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). Adjust substrate concentrations to Km values for competitive inhibition analysis.
- Ki Determination : Use Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) to calculate inhibition constants. For example, related pyrimidine derivatives exhibit Ki values in the low micromolar range (1–10 µM), indicating moderate to high potency .
- Validation : Compare with positive controls (e.g., staurosporine for kinases) and replicate assays (n ≥ 3) to ensure reproducibility.
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
Contradictions often arise from variability in experimental design :
- Source of Discrepancy : Check differences in assay conditions (pH, temperature), enzyme isoforms, or compound purity. For instance, impurities >5% can skew IC₅₀ values .
- Resolution Strategies :
- Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., % inhibition relative to controls).
- Cross-Validation : Re-test the compound under harmonized protocols (e.g., uniform substrate concentration and buffer systems).
- Structural Analog Comparison : Compare with derivatives (e.g., methyl benzoate analogs in ) to identify substituent effects on activity .
Advanced: What strategies optimize pharmacokinetic properties while maintaining efficacy?
Methodological Answer:
Structure-Activity Relationship (SAR) and ADME profiling guide optimization:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine rings) to improve solubility without compromising target binding. For example, morpholine-containing derivatives show enhanced aqueous solubility (>50 µg/mL) .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Methylation of pyrimidine rings can reduce CYP450-mediated degradation .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models to assess bioavailability (target >20%) and half-life (t₁/₂ > 2 hours) .
Advanced: How can computational tools aid in designing derivatives with improved target selectivity?
Methodological Answer:
Molecular docking and MD simulations predict binding modes:
- Docking Workflow : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Prioritize derivatives with hydrogen bonds to key residues (e.g., hinge-region lysine).
- Selectivity Screening : Compare docking scores against off-target proteins (e.g., ≥5-fold difference in ∆G values).
- Validation : Synthesize top candidates and test in counter-screens (e.g., kinase panel assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
